![molecular formula C17H13ClN4O3 B2713548 N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide CAS No. 321570-78-9](/img/structure/B2713548.png)
N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to increase yield, reduce cost, and minimize environmental impact. The synthesis of a specific compound can be found in the scientific literature, particularly in journals dedicated to synthetic chemistry .Chemical Reactions Analysis
Chemical reactions involving the compound are studied to understand its reactivity. This can involve studying how the compound reacts with different reagents, under various conditions. Techniques such as spectroscopy and chromatography are often used to monitor these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, are determined using various analytical techniques. These properties can influence how the compound is handled, stored, and used .Scientific Research Applications
- Pinacol Boronic Esters : Pinacol boronic esters serve as valuable building blocks in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of primary, secondary, and tertiary alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The protocol has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its versatility .
- Suzuki–Miyaura Coupling : Organoboron compounds, including boronic esters, play a crucial role in Suzuki–Miyaura coupling reactions. The stability and ease of purification of pinacol boronic esters make them attractive for chemical transformations .
- Anti-Inflammatory and Analgesic Properties : The nitro and pyrazole moieties in the compound suggest potential anti-inflammatory and analgesic effects. Researchers may explore its activity against pain and inflammation pathways .
Organic Synthesis and Catalysis
Medicinal Chemistry
Mechanism of Action
In the context of pharmacology, the mechanism of action refers to how a compound exerts its effect in a biological system. This often involves the compound interacting with a specific target, such as a protein, in the body. The mechanism of action is typically determined through a combination of biochemical assays, structural studies, and sometimes, in vivo studies .
Safety and Hazards
Future Directions
The future directions for a compound can depend on many factors, including its potential applications, its economic viability, and the current state of research in the field. For example, if the compound shows promising activity in preliminary studies, future research might focus on optimizing its properties, studying its mechanism of action in more detail, or testing it in clinical trials .
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-nitro-4-pyrazol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3/c1-11-13(18)4-2-5-14(11)20-17(23)12-6-7-15(16(10-12)22(24)25)21-9-3-8-19-21/h2-10H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBDWQMUBHZQQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide |
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